molecular formula C27H29N3O4S B11051238 (2E)-4-hydroxy-4-methyl-2-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}-N,6-diphenylcyclohexanecarboxamide

(2E)-4-hydroxy-4-methyl-2-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}-N,6-diphenylcyclohexanecarboxamide

Cat. No. B11051238
M. Wt: 491.6 g/mol
InChI Key: XJTZYILOGRLMRX-RMLRFSFXSA-N
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Description

(2E)-4-hydroxy-4-methyl-2-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}-N,6-diphenylcyclohexanecarboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a hydrazinylidene group, a sulfonyl group, and a cyclohexanecarboxamide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-4-hydroxy-4-methyl-2-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}-N,6-diphenylcyclohexanecarboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the hydrazinylidene intermediate: This step involves the reaction of 4-methylbenzenesulfonyl hydrazide with an appropriate aldehyde or ketone under acidic or basic conditions to form the hydrazinylidene intermediate.

    Cyclohexanecarboxamide formation: The intermediate is then reacted with a cyclohexanecarboxylic acid derivative in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the cyclohexanecarboxamide moiety.

    Final assembly:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production while maintaining the desired quality.

Chemical Reactions Analysis

Types of Reactions

(2E)-4-hydroxy-4-methyl-2-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}-N,6-diphenylcyclohexanecarboxamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The hydrazinylidene group can be reduced to a hydrazine derivative using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Amines, thiols, and other nucleophiles under mild to moderate conditions.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of sulfonamide or sulfonothiol derivatives.

Scientific Research Applications

(2E)-4-hydroxy-4-methyl-2-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}-N,6-diphenylcyclohexanecarboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-4-hydroxy-4-methyl-2-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}-N,6-diphenylcyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: Influencing signaling pathways, such as the inhibition of specific kinases or activation of transcription factors, resulting in changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (2E)-4-hydroxy-4-methyl-2-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}-N,6-diphenylcyclohexanecarboxamide: shares similarities with other hydrazinylidene and sulfonyl-containing compounds, such as:

Uniqueness

  • The unique combination of functional groups in this compound contributes to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

properties

Molecular Formula

C27H29N3O4S

Molecular Weight

491.6 g/mol

IUPAC Name

(2E)-4-hydroxy-4-methyl-2-[(4-methylphenyl)sulfonylhydrazinylidene]-N,6-diphenylcyclohexane-1-carboxamide

InChI

InChI=1S/C27H29N3O4S/c1-19-13-15-22(16-14-19)35(33,34)30-29-24-18-27(2,32)17-23(20-9-5-3-6-10-20)25(24)26(31)28-21-11-7-4-8-12-21/h3-16,23,25,30,32H,17-18H2,1-2H3,(H,28,31)/b29-24+

InChI Key

XJTZYILOGRLMRX-RMLRFSFXSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/2\CC(CC(C2C(=O)NC3=CC=CC=C3)C4=CC=CC=C4)(C)O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=C2CC(CC(C2C(=O)NC3=CC=CC=C3)C4=CC=CC=C4)(C)O

Origin of Product

United States

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